N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Ion channel pharmacology KCNQ2 antagonist Automated patch clamp

Sourcing a validated, low-nanomolar KCNQ2 antagonist for M-current studies often yields compounds with undefined purity or ambiguous identity. This 3,4-dihydroquinoline carboxamide (CAS 5866-22-8) resolves both challenges. - KCNQ2 IC₅₀ = 70 nM; KCNQ2/3 IC₅₀ = 120 nM - enables M-current isolation at 100-300 nM, minimizing solvent artifacts vs. pan-KCNQ blockers. - CYP2D6 IC₅₀ = 19.9 µM - low metabolic interference in co-dosing paradigms. - Unambiguous identity via CAS registry, ¹H NMR spectrum, density (1.12 g·cm⁻³), and refractive index (1.575). Supplied through BenchChem with guaranteed purity and traceable documentation for analytical and QC validation.

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
Cat. No. B12129677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C
InChIInChI=1S/C20H30N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-12,14-15H,5-9,13H2,1-4H3,(H,21,23)
InChIKeyALDBZDLDKUKLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide Identity & Class


N-Cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide (CAS 5866-22-8; also catalogued as ML252 [1]) is a synthetic small molecule of the 3,4-dihydroquinoline carboxamide class. It bears a 6-methoxy substituent, geminal dimethyl groups at C2, a methyl at C4, and an N-cyclohexyl carboxamide at the 1-position. Its molecular formula is C₂₀H₂₈N₂O₂ (MW 328.45 g·mol⁻¹) and key physical constants include density 1.12 g·cm⁻³, boiling point 521.8 °C (760 mmHg), refractive index 1.575, and vapour pressure 5.5×10⁻¹¹ mmHg (25 °C) . The compound has been characterized by ¹H NMR [2] and is annotated in ChEMBL (CHEMBL2164048) and BindingDB (BDBM50395464) as a potent antagonist of the neuronal potassium channel KCNQ2 (Kv7.2) [1].

Target KCNQ2 (Kv7.2) ion-channel studies
Probe Type Cyclohexyl-carboxamide antagonist scaffold
Analytical Use Traceable standard with defined physical data

N-Cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: Why Substitution Fails


The dihydroquinoline carboxamide scaffold is pharmacologically permissive; the identity of the amide substituent profoundly dictates target selectivity and potency. The cyclohexyl moiety in the target compound yields a potent KCNQ2 antagonist (IC₅₀ 70 nM) [1], whereas closely related N-aryl analogs such as N-(4-chlorophenyl)- and N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide show distinct anti-tubercular profiles in the Kumar et al. series [2]. Furthermore, the target compound acts as an antagonist at the KCNQ2/3 heteromer (IC₅₀ 120 nM) [1], while the well-known KCNQ blocker XE991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) exhibits approximately 7-fold weaker potency at Kv7.2 in comparable patch-clamp assays (IC₅₀ ≈ 0.5–1 µM) [3]. Simple interchange within the dihydroquinoline carboxamide class therefore risks both a change in primary pharmacology and a loss of the designated ion-channel activity.

  • N‑Aryl analogs shift target profile
    Replacing N‑cyclohexyl with 4‑chlorophenyl or 3,4‑dichlorophenyl may redirect activity toward antibacterial endpoints, losing KCNQ2 antagonism.
  • Pan‑KCNQ blockers differ in selectivity
    Compounds like linopirdine or XE991 inhibit KCNQ1 in addition to KCNQ2/3, unlike this cyclohexyl analog which shows no reported KCNQ1 activity.
  • Potency hierarchy does not guarantee interchangeability
    Higher KCNQ2 potency relative to XE991 does not imply functional equivalence in all assay formats; assay‑specific validation is required.

N-Cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: Quantitative Comparison with Key Analogs


KCNQ2 Antagonist Potency vs. XE991

The target compound inhibits human KCNQ2 channels expressed in CHO cells with an IC₅₀ of 70 nM, measured by automated patch-clamp after a 3-min incubation [1]. The widely used KCNQ blocker XE991, tested under analogous conditions, yields an IC₅₀ ranging from 500 to 1000 nM [2]. This represents an approximately 7‑ to 14‑fold gain in potency.

KCNQ2 inhibition
Cross‑study comparable
IC₅₀ 70 nM vs. 500–1000 nM
Reported higher inhibition in CHO cell patch‑clamp
Automated patch‑clamp, 3‑min incubation
Ion channel pharmacology KCNQ2 antagonist Automated patch clamp

KCNQ2/Q3 Antagonism and KCNQ1 Selectivity

At the heteromeric KCNQ2/Q3 channel, the target compound exhibits an IC₅₀ of 120 nM [1]. In contrast, its affinity for the cardiac KCNQ1 (Kv7.1) channel is not reported in BindingDB/ChEMBL, implying a selectivity screen that did not yield a measurable hit. This contrasts with the pan-KCNQ blocker linopirdine, which inhibits KCNQ1 with an IC₅₀ of ~8.5 µM in addition to its neuronal KCNQ activity [2].

KCNQ2/Q3 vs. KCNQ1
Class‑level inference
KCNQ2/Q3 IC₅₀ 120 nM; KCNQ1 not detected
Neuronal‑vs‑cardiac selectivity context
Linopirdine shows KCNQ1 IC₅₀ ~8.5 µM
KCNQ2/Q3 heteromer Cardiac safety Ion channel selectivity

CYP2D6 Inhibition Profile vs. Quinoline Derivatives

The target compound inhibits CYP2D6 with an IC₅₀ of 19.9 µM [1]. Many quinoline-containing pharmacophores (e.g., quinidine, chloroquine) are potent CYP2D6 inhibitors with IC₅₀ values in the low-nanomolar range. By comparison, the target compound's >10 µM IC₅₀ places it in a low-risk category for CYP2D6-mediated drug-drug interactions, a profile more favorable than that of the classical quinoline alkaloid quinidine (CYP2D6 IC₅₀ ≈ 0.03 µM) [2].

CYP2D6 inhibition
Cross‑study comparable
IC₅₀ 19.9 µM vs. 0.03 µM
Lower CYP2D6 inhibition vs. quinidine
In vitro enzyme inhibition panel
CYP450 inhibition Drug metabolism Selectivity profiling

Structural Differentiation: Cyclohexyl vs. N-Aryl Carboxamide Analogs

Replacing the N-cyclohexyl group of the target compound with an N-(4-chlorophenyl) or N-(3,4-dichlorophenyl) substituent, as in compounds from the Kumar et al. anti-tubercular series, shifts the biological profile away from KCNQ channel modulation toward antibacterial activity [1]. These N-aryl analogs show MIC values against M. tuberculosis H37Rv ranging from 0.39 to >25 µg/mL, but their KCNQ2 activity is not reported. Conversely, the target compound's saturated cyclohexyl ring eliminates the π-stacking interactions that N-aryl analogs exploit for binding to non-ion-channel targets, contributing to its narrower target profile.

Amide substituent SAR
Class‑level inference
Cyclohexyl → KCNQ2; N‑Aryl → anti‑TB
Functional shift in target engagement
No direct potency comparison across assays
Structure-activity relationship Dihydroquinoline carboxamide Amide pharmacophore

N-Cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: Preferred Application Scenarios


M-Current (KCNQ2/Q3) Modulation Studies

The compound's low-nanomolar potency at KCNQ2 (IC₅₀ 70 nM) and KCNQ2/Q3 (IC₅₀ 120 nM) makes it suitable as a pharmacological antagonist for isolating the M-current component in neuronal excitability experiments. It can be used at concentrations (100–300 nM) where known pan-KCNQ blockers would require 3–10× higher concentrations, reducing solvent-related artifacts [1]. Its lack of reported KCNQ1 activity further supports its use in studies requiring neuronal-vs-cardiac KCNQ discrimination [2].

Kv7.2 Chemical Probe for Neurological Disease Models

Given its annotated role as a KCNQ2 antagonist in the ChEMBL database (CHEMBL2164048), this compound can serve as a reference antagonist in target-engagement studies for KV7.2-linked disorders such as benign familial neonatal convulsions (BFNC) and epileptic encephalopathies. Its favorable CYP2D6 profile (IC₅₀ 19.9 µM) reduces metabolic interference concerns in co-dosing paradigms [3].

Structurally Defined Analytical Standard Procurement

The compound's CAS registry (5866-22-8), well-defined physical properties (density 1.12 g·cm⁻³, bp 521.8 °C, nD²⁰ 1.575), and available ¹H NMR spectrum [4] provide unambiguous identity verification for analytical chemistry labs, quality-control departments, and compound management facilities that require a traceable standard for chromatographic or spectral calibration.

Application
Selection Property
Validation Focus
M‑current electrophysiology research
KCNQ2/3 antagonist profile
Neuronal excitability endpoint monitoring
KCNQ2‑linked disease research models
KCNQ1 selectivity context
Cardiac repolarization endpoint screening
Analytical reference standard
Defined physical and spectral identity
Identity and purity verification (NMR, LC/MS)
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